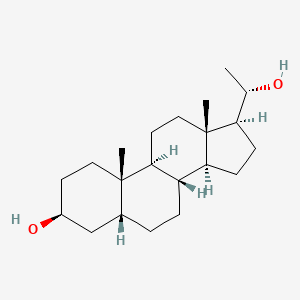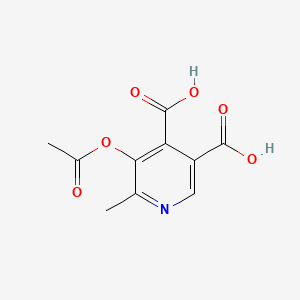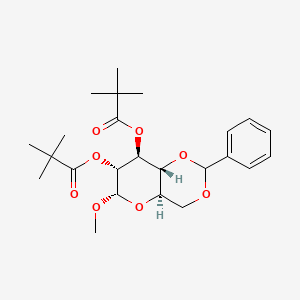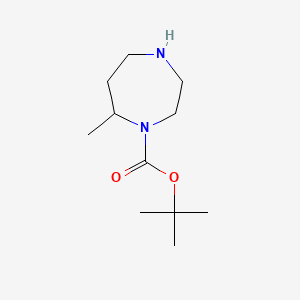
PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt)
Descripción general
Descripción
PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is a synthetic analog of PIP3 with saturated C6 fatty acids at the sn-1 and sn-2 positions . It plays a critical role in the generation and transmission of cellular signals .
Synthesis Analysis
The compound features the same inositol and diacylglycerol (DAG) stereochemistry as that of the natural compound . The short fatty acid chains of this analog give it different physical properties from naturally-occurring PIP3, including higher solubility in aqueous media .Molecular Structure Analysis
The molecular formula of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is C21H42O22P4 • 4NH3 . The formal name is 1-(1,2R-dihexanoylphosphatidyl)inositol-3,4,5-triphosphate, tetraammonium salt .Chemical Reactions Analysis
PtdIns-(3,4,5)-P3, also known as PIP3, is resistant to cleavage by PI-specific phospholipase C (PLC) . Thus, it is likely to function in signal transduction as a modulator in its own right, rather than as a source of inositol tetraphosphates .Physical And Chemical Properties Analysis
The compound has a formula weight of 838.6 . It is soluble in water at 10 mg/ml .Aplicaciones Científicas De Investigación
Signal Transduction Research
PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is a synthetic phosphatidylinositol used in signal transduction research . It plays a critical role in the generation and transmission of cellular signals .
Phosphoinositide Kinase Research
This compound can be phosphorylated to di- (PtdIns-P2; PIP2) and triphosphates (PtdIns-P3; PIP3) by phosphoinositol (PI)-specific kinases . This makes it a valuable tool for studying the function and regulation of these kinases.
Phospholipase C Research
Hydrolysis of PtdIns-(4,5)-P2 by PI-specific phospholipase C generates inositol triphosphate (IP3) and diacylglycerol (DAG), which are key second messengers in an intricate biochemical signal transduction cascade . Therefore, this compound is useful in studying the role of phospholipase C in signal transduction.
Membrane Protein Research
The C2 domains are considered peripheral proteins that are water-soluble and associate reversibly with lipid bilayers . PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) can interact with these domains, providing a platform for studying membrane protein interactions .
Cell Signaling Research
PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is involved in a myriad of functions, including cell signaling at the plasma membrane, regulation of membrane traffic and transport, cytoskeleton dynamics, and nuclear events . This makes it a versatile tool in cell signaling research.
Protein Kinase C Research
The main role of the C2 domain in classical PKCs (cPKCs) is to act as the Ca2±activated membrane-targeting motif . PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) can interact with these domains, making it useful in studying the function and regulation of protein kinase C .
Mecanismo De Acción
Target of Action
The primary target of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is the phosphatidylinositol (PtdIns) phosphates . These phosphates represent a small percentage of total membrane phospholipids but play a critical role in the generation and transmission of cellular signals .
Mode of Action
PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is a synthetic analog of natural phosphatidylinositol (PtdIns) featuring C 6 :0 fatty acids at the sn - 1 and sn - 2 positions . The compound features the same inositol and diacylglycerol (DAG) stereochemistry as that of the natural compound . It can be phosphorylated to di- (PtdIns- P 2; PIP 2) and triphosphates (PtdIns- P 3; PIP 3) by phosphoinositol (PI)- specific kinases .
Biochemical Pathways
The hydrolysis of PtdIns- (4,5)-P 2 by phosphoinositol (PI)-specific phospholipase C generates inositol triphosphate (IP 3) and DAG . These are key second messengers in an intricate biochemical signal transduction cascade .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
The result of the action of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is the generation of key second messengers, IP 3 and DAG . These messengers play a crucial role in transmitting signals within cells .
Action Environment
The action of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is influenced by the cellular environment. Factors such as the presence of specific kinases and phospholipase C can affect its efficacy . Additionally, its stability may be influenced by storage conditions .
Safety and Hazards
Propiedades
IUPAC Name |
tetraazanium;[(1S,2S,4S,5R)-3-[[(2R)-2,3-di(hexanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O22P4.4H3N/c1-3-5-7-9-14(22)37-11-13(39-15(23)10-8-6-4-2)12-38-47(35,36)43-18-16(24)19(40-44(26,27)28)21(42-46(32,33)34)20(17(18)25)41-45(29,30)31;;;;/h13,16-21,24-25H,3-12H2,1-2H3,(H,35,36)(H2,26,27,28)(H2,29,30,31)(H2,32,33,34);4*1H3/t13-,16+,17+,18?,19-,20+,21?;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZPLJSHLDNARZ-XLCQVJATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCC.[NH4+].[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCC.[NH4+].[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H54N4O22P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



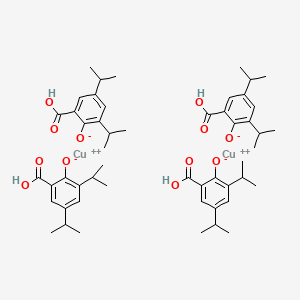
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B569429.png)

![2-(Pyridin-4-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B569434.png)

![1-[(1S)-cyclohex-2-en-1-yl]ethanone](/img/structure/B569438.png)
